molecular formula C15H23N3O3 B11802046 tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate

Cat. No.: B11802046
M. Wt: 293.36 g/mol
InChI Key: VYFPESYMAAXGRV-UHFFFAOYSA-N
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Description

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate is a chemical compound with a molecular weight of 293.36 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development projects .

Preparation Methods

The synthesis of tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of 6-morpholinopyridine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable tool for various research and industrial applications.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[(6-morpholin-4-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-11-12-4-5-13(16-10-12)18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)

InChI Key

VYFPESYMAAXGRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

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